![molecular formula C6H12N2O4 B5202903 dimethyl 1,2-ethanediylbiscarbamate CAS No. 6268-31-1](/img/structure/B5202903.png)
dimethyl 1,2-ethanediylbiscarbamate
Overview
Description
Dimethyl 1,2-ethanediylbiscarbamate, also known as DEC, is a carbamate derivative that has been widely used in scientific research. DEC is a white crystalline solid that is soluble in water and ethanol. It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, toxicology, and immunology.
Mechanism of Action
Dimethyl 1,2-ethanediylbiscarbamate inhibits the activity of arginase by binding to the enzyme and preventing it from catalyzing the conversion of arginine to ornithine and urea. This leads to an increase in the levels of arginine, which has been shown to have a variety of beneficial effects on the immune system.
Biochemical and Physiological Effects:
dimethyl 1,2-ethanediylbiscarbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, a molecule that plays a key role in the regulation of blood pressure and the immune system. dimethyl 1,2-ethanediylbiscarbamate has also been shown to decrease the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
Dimethyl 1,2-ethanediylbiscarbamate has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used in a variety of assays. dimethyl 1,2-ethanediylbiscarbamate also has a well-established mechanism of action, which makes it a valuable tool for researchers studying the immune system. However, dimethyl 1,2-ethanediylbiscarbamate does have some limitations. It can be toxic at high concentrations, and its effects on the immune system can be complex and difficult to interpret.
Future Directions
There are several future directions for research on dimethyl 1,2-ethanediylbiscarbamate. One area of interest is the development of new analogs of dimethyl 1,2-ethanediylbiscarbamate that have improved pharmacological properties. Another area of interest is the use of dimethyl 1,2-ethanediylbiscarbamate in combination with other drugs to treat diseases such as cancer and autoimmune disorders. Finally, more research is needed to fully understand the complex effects of dimethyl 1,2-ethanediylbiscarbamate on the immune system and to identify new therapeutic targets for this compound.
Scientific Research Applications
Dimethyl 1,2-ethanediylbiscarbamate has been widely used in scientific research due to its ability to inhibit the activity of arginase, an enzyme that plays a key role in the regulation of the immune system. dimethyl 1,2-ethanediylbiscarbamate has been shown to have immunomodulatory effects and has been used to treat a variety of diseases, including schistosomiasis, a parasitic infection that affects millions of people worldwide.
properties
IUPAC Name |
methyl N-[2-(methoxycarbonylamino)ethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-11-5(9)7-3-4-8-6(10)12-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUKKHVJDGNKNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCNC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284208 | |
Record name | dimethyl ethane-1,2-diylbiscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl ethane-1,2-diylbiscarbamate | |
CAS RN |
6268-31-1 | |
Record name | NSC36237 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl ethane-1,2-diylbiscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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